molecular formula C8H3BrClF3N2 B1440163 3-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 1160474-82-7

3-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B1440163
CAS No.: 1160474-82-7
M. Wt: 299.47 g/mol
InChI Key: XZYBSXQLNHMPPY-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine (BCTIP) is an organic compound with a unique molecular structure composed of two nitrogen atoms, two bromine atoms, two chlorine atoms, and a trifluoromethyl group. BCTIP has been studied for its potential applications in the field of scientific research, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated.

Scientific Research Applications

Chemical and Electrochemical Evaluation

3-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives have been evaluated for their inhibitory performance against mild steel corrosion in acidic environments. Their high inhibition performance was demonstrated through various methods including weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy. These derivatives were found to behave as mixed-type inhibitors, with computational approaches supporting the experimental results (Saady et al., 2021).

Transition-Metal-Free Halogenation

A transition-metal-free regioselective halogenation method using sodium chlorite/bromite as the halogen source for imidazo[1,2-a]pyridines has been developed. This method efficiently forms C–Cl or C–Br bonds, facilitating the synthesis of 3-chloro or 3-bromo-imidazo[1,2-a]pyridines, which are then transformed into core π-systems via Suzuki–Miyaura reactions (Li et al., 2018).

Synthesis of Trifluoromethyl Derivatives

Research has focused on synthesizing heterocyclic compounds with an imidazole ring fused to another ring containing a trifluoromethyl group. This includes the reaction of 3-bromo-1,1,1-trifluoroacetone with heteroarylamines to produce compounds like 2-trifluoromethylimidazo[1,2-a]pyridine. The structural elucidation of these compounds confirmed the proposed reaction mechanism (Abignente et al., 1986).

Novel Synthesis Methods

Innovative methods for synthesizing imidazo[1,2-a]pyridines have been developed, including the use of microwave irradiation for efficient synthesis. These methods have led to the creation of novel compounds such as 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine, characterized by various analytical techniques (Biradar et al., 2009).

Crystallographic Analysis

The crystal structure of compounds containing the this compound moiety has been determined, revealing the planarity of the imidazo[1,2-a]pyridine group and the disordered nature of the trifluoromethyl group. These structures are linked into infinite chains through hydrogen-bond interactions, showcasing the molecular arrangement in the crystalline state (Fun et al., 2011).

Properties

IUPAC Name

3-bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClF3N2/c9-7-6(8(11,12)13)14-5-2-1-4(10)3-15(5)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYBSXQLNHMPPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1Cl)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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